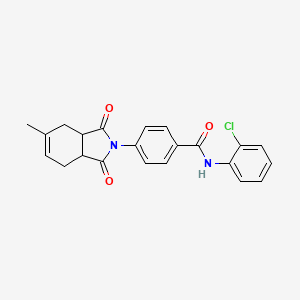![molecular formula C21H16ClN3O4S B3954333 N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-2-methyl-3-nitrobenzamide](/img/structure/B3954333.png)
N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-2-methyl-3-nitrobenzamide
Descripción general
Descripción
N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-2-methyl-3-nitrobenzamide, commonly known as CN-2097, is a small molecule inhibitor that has been the focus of extensive scientific research. CN-2097 is a potent inhibitor of the proteasome, a cellular complex responsible for the degradation of proteins. The proteasome plays a critical role in many cellular processes, including cell cycle regulation, DNA repair, and immune surveillance, making it an attractive target for drug development.
Mecanismo De Acción
CN-2097 inhibits the proteasome by binding to the active site of the catalytic subunit, preventing the degradation of proteins. This leads to the accumulation of misfolded and damaged proteins, which triggers the activation of the unfolded protein response and ultimately induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
CN-2097 has been shown to have a potent anti-cancer effect in vitro and in vivo, inducing apoptosis in a wide range of cancer cell lines and inhibiting tumor growth in animal models. In addition to its anti-cancer effects, CN-2097 has also been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of other diseases such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CN-2097 is its high specificity for the proteasome, which reduces the risk of off-target effects. However, like many small molecule inhibitors, CN-2097 has limited solubility and bioavailability, which can make it difficult to administer in vivo. Additionally, the high cost of CN-2097 synthesis and the need for specialized equipment and expertise for its use in laboratory experiments can limit its widespread use.
Direcciones Futuras
Despite its promising therapeutic potential, there are still many questions that need to be addressed regarding the use of CN-2097 in cancer therapy. Future research should focus on optimizing the dosing and administration of CN-2097 to maximize its anti-cancer effects while minimizing toxicity. Additionally, further studies are needed to investigate the potential use of CN-2097 in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, the development of more potent and selective proteasome inhibitors based on the structure of CN-2097 may lead to the development of even more effective cancer therapies in the future.
Aplicaciones Científicas De Investigación
CN-2097 has been extensively studied for its potential therapeutic applications in cancer treatment. The proteasome is overexpressed in many cancer cells, making it an attractive target for cancer therapy. CN-2097 has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for the development of novel cancer therapies.
Propiedades
IUPAC Name |
N-[[4-(4-chlorophenoxy)phenyl]carbamothioyl]-2-methyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O4S/c1-13-18(3-2-4-19(13)25(27)28)20(26)24-21(30)23-15-7-11-17(12-8-15)29-16-9-5-14(22)6-10-16/h2-12H,1H3,(H2,23,24,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRPSFXOFCMONY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC(=S)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



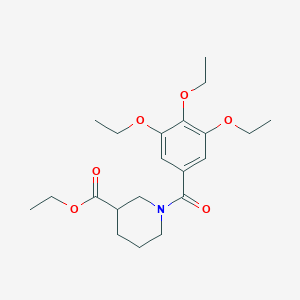
![2-oxo-2-(2-thienyl)ethyl 4-oxo-4-[(4-phenoxyphenyl)amino]butanoate](/img/structure/B3954261.png)
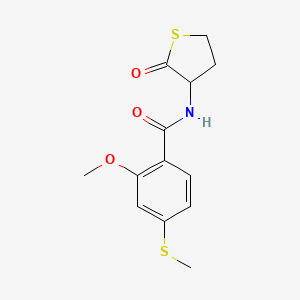
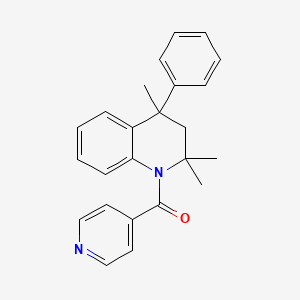
![5-benzyl-3-(benzylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B3954275.png)

![ethyl 1-{[4-(acetylamino)phenyl]sulfonyl}-3-piperidinecarboxylate](/img/structure/B3954286.png)
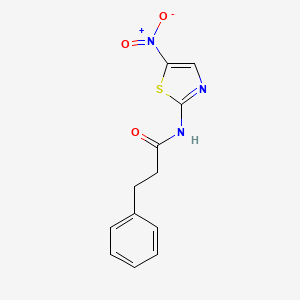
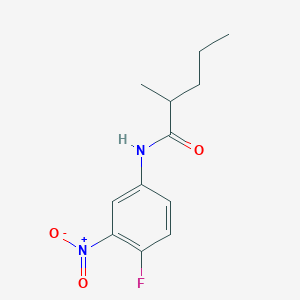

![4-isopropyl-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3954328.png)
![4-[2-methoxy-4-(methylthio)benzoyl]-2,6-dimethylmorpholine](/img/structure/B3954340.png)
![N-{[(2-bromo-4,5-dimethylphenyl)amino]carbonothioyl}-4-chlorobenzamide](/img/structure/B3954342.png)
